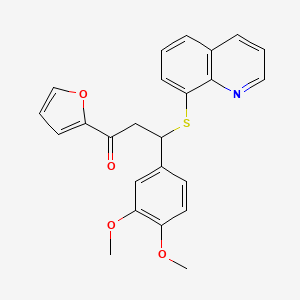

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one

Description

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with three distinct functional groups:

- Furan-2-yl group: A heterocyclic oxygen-containing ring that enhances polarity and bioavailability.

- Quinolin-8-ylsulfanyl group: A sulfur-linked quinoline moiety, which may confer antimicrobial or antiviral activity due to quinoline’s known pharmacological relevance.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-quinolin-8-ylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-27-20-11-10-17(14-21(20)28-2)23(15-18(26)19-8-5-13-29-19)30-22-9-3-6-16-7-4-12-25-24(16)22/h3-14,23H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNGCUNXAIQROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=CC4=C3N=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.

Furan-2-yl Intermediate Synthesis: The furan ring is synthesized separately, often through the cyclization of appropriate precursors.

Quinolin-8-ylsulfanyl Intermediate Synthesis: The quinoline ring is functionalized with a sulfanyl group at the 8 position.

Coupling Reactions: The intermediates are then coupled through various reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinoline rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and protein inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one, we analyze its structural and functional analogs from published research (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Backbone Differences: The target compound features a propan-1-one core, while analogs like 1e and 2c are chalcones (α,β-unsaturated ketones). Chalcones exhibit enhanced reactivity due to conjugation, which may explain their higher docking scores in antiviral studies . The quinolin-8-ylsulfanyl group in the target compound replaces the quinolin-8-yloxy groups in 1e and 2c. Sulfur’s larger atomic radius and lower electronegativity could alter binding interactions with biological targets.

Biological Activity: Chalcone analogs (1e, 2c) demonstrated strong antiviral (influenza A) and antimicrobial activity, supported by molecular docking scores (-7.3 to -7.4 kcal/mol), suggesting high binding affinity to viral neuraminidase or bacterial enzymes . The target compound’s quinolin-8-ylsulfanyl group may mimic the activity of quinoline-based drugs (e.g., chloroquine), but its propan-1-one backbone could reduce conjugation-based interactions compared to chalcones.

The furan-2-yl group, present in both the target compound and 2c, may increase solubility but could reduce metabolic stability compared to bulkier substituents.

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-(quinolin-8-ylsulfanyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The structure includes:

- A dimethoxyphenyl group

- A furan moiety

- A quinoline derivative with a sulfanyl linkage

Antimicrobial Activity

Recent studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various pathogens. The antimicrobial activity is often assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 0.5 | 1.0 |

| Compound B | 0.3 | 0.6 |

| Target Compound | 0.4 | 0.8 |

The target compound's activity suggests it may inhibit bacterial growth effectively, potentially through interference with bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. The target compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro models.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects of the target compound on cancer cell lines (e.g., MCF-7 and HeLa), the following results were obtained:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent.

The mechanisms underlying the biological activities of quinoline derivatives often involve:

- Inhibition of Enzymatic Activity : Many quinoline compounds act as enzyme inhibitors, targeting pathways involved in cell proliferation and survival.

- Interference with DNA Synthesis : Some studies have shown that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : The target compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications to the core structure can significantly influence potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity.

- Furan Moiety Contribution : The furan ring has been shown to contribute to increased lipophilicity, aiding in membrane permeability.

- Sulfanyl Group Role : The sulfanyl group may enhance binding affinity to biological targets, improving overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.